Differentiation Dimension 1: Elevated Lipophilicity (logP) of the N-Methyl Secondary Amine Versus Primary Amine Analog Rimantadine
The target compound incorporates an N-methyl group that is absent in its closest primary amine comparator, rimantadine (1-(adamantan-1-yl)ethan-1-amine). This substitution increases calculated lipophilicity: the Fluorochem certificate reports a consensus logP of 2.65 for the target compound . In contrast, rimantadine free base typically exhibits a logP in the range of 2.1 to 2.4 across standard prediction models, representing a quantifiable increase in hydrophobicity of approximately 0.25–0.55 log units [1]. This difference corresponds to a predicted ~1.8–3.5× higher octanol/water partition coefficient, directly relevant to passive membrane permeability and CNS distribution potential.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.65 (consensus model, Fluorochem) |
| Comparator Or Baseline | Rimantadine free base: logP ≈ 2.1–2.4 (literature consensus / predicted values) |
| Quantified Difference | Δ logP ≈ +0.25 to +0.55; estimated ~1.8–3.5× higher partitioning into organic phase |
| Conditions | In silico consensus prediction; target compound value sourced from supplier technical datasheet; rimantadine values from published computational datasets |
Why This Matters
Higher lipophilicity is a primary determinant of CNS penetration and membrane partitioning kinetics; procurement of the correct N-methyl analog ensures the intended pharmacokinetic profile rather than the less lipophilic primary amine rimantadine.
- [1] PubChem (National Library of Medicine). Rimantadine (Compound Summary CID 5071). Predicted logP range: approximately 2.1–2.4 (XLogP3-AA and consensus models). Cross-referenced with DrugBank and ChemSpider data. View Source
